molecular formula C11H14FNO3S B7433036 1-(2-Fluorosulfonyloxyphenyl)piperidine

1-(2-Fluorosulfonyloxyphenyl)piperidine

Cat. No. B7433036
M. Wt: 259.30 g/mol
InChI Key: VCSZCOYKSLJCDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluorosulfonyloxyphenyl)piperidine, also known as FSP, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. FSP is a piperidine derivative with a fluorosulfonyloxyphenyl group attached to it. This compound has been studied extensively for its unique chemical properties, which make it a promising candidate for various research and development applications.

Mechanism of Action

The exact mechanism of action of 1-(2-Fluorosulfonyloxyphenyl)piperidine is not well understood, but it is believed to act through the inhibition of various biological targets. 1-(2-Fluorosulfonyloxyphenyl)piperidine has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels and improved cognitive function. Additionally, 1-(2-Fluorosulfonyloxyphenyl)piperidine has been shown to inhibit the growth of cancer cells, potentially through the disruption of cellular signaling pathways.
Biochemical and Physiological Effects
1-(2-Fluorosulfonyloxyphenyl)piperidine has been shown to have various biochemical and physiological effects. Inhibition of acetylcholinesterase by 1-(2-Fluorosulfonyloxyphenyl)piperidine can lead to an increase in acetylcholine levels, which can improve cognitive function. 1-(2-Fluorosulfonyloxyphenyl)piperidine has also been shown to have activity against cancer cells, which could potentially lead to the development of new cancer therapies. However, the specific effects of 1-(2-Fluorosulfonyloxyphenyl)piperidine on different biological systems and organs are not well understood, and further research is needed to fully understand its effects.

Advantages and Limitations for Lab Experiments

One advantage of 1-(2-Fluorosulfonyloxyphenyl)piperidine is its potential as a drug candidate for various diseases, including Alzheimer's disease and cancer. 1-(2-Fluorosulfonyloxyphenyl)piperidine has also been shown to have a high degree of selectivity for certain biological targets, which can reduce the likelihood of off-target effects. However, one limitation of 1-(2-Fluorosulfonyloxyphenyl)piperidine is its relatively complex synthesis method, which can make it difficult to produce in large quantities. Additionally, the specific effects of 1-(2-Fluorosulfonyloxyphenyl)piperidine on different biological systems and organs are not well understood, and further research is needed to fully understand its effects.

Future Directions

There are several potential future directions for research on 1-(2-Fluorosulfonyloxyphenyl)piperidine. One area of interest is the development of 1-(2-Fluorosulfonyloxyphenyl)piperidine as a potential drug candidate for Alzheimer's disease. Further research is needed to fully understand the mechanism of action of 1-(2-Fluorosulfonyloxyphenyl)piperidine and its effects on cognitive function. Additionally, 1-(2-Fluorosulfonyloxyphenyl)piperidine has been shown to have activity against various cancer cell lines, and further research is needed to explore its potential as a cancer therapy. Finally, there is potential for the development of new synthetic methods for 1-(2-Fluorosulfonyloxyphenyl)piperidine that could improve its yield and purity.

Synthesis Methods

The synthesis of 1-(2-Fluorosulfonyloxyphenyl)piperidine involves the reaction of 1-(2-hydroxyphenyl)piperidine with fluorosulfonic acid. The reaction is typically carried out in a solvent such as dichloromethane, and the resulting product is purified through various methods such as column chromatography or recrystallization. The yield and purity of the final product can vary depending on the specific reaction conditions used.

Scientific Research Applications

1-(2-Fluorosulfonyloxyphenyl)piperidine has been primarily studied for its potential applications in drug discovery and development. This compound has been shown to have activity against various biological targets, including enzymes and receptors. 1-(2-Fluorosulfonyloxyphenyl)piperidine has been studied as a potential inhibitor of acetylcholinesterase, which is a target for the treatment of Alzheimer's disease. Additionally, 1-(2-Fluorosulfonyloxyphenyl)piperidine has been shown to have activity against various cancer cell lines, making it a potential candidate for cancer therapy.

properties

IUPAC Name

1-(2-fluorosulfonyloxyphenyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO3S/c12-17(14,15)16-11-7-3-2-6-10(11)13-8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSZCOYKSLJCDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=CC=C2OS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorosulfonyloxyphenyl)piperidine

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